4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Description

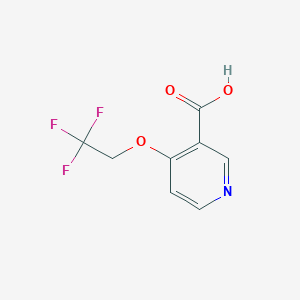

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoroethoxy substituent at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the trifluoroethoxy group, which enhances the acidity of the carboxylic acid moiety and influences metabolic stability.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-2-12-3-5(6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSICWMROFADKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloromethyl-pyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The pyridine ring can participate in redox reactions, leading to the formation of different oxidation states.

Substitution reactions: The carboxylic acid group can be converted into esters, amides, or other derivatives through substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium methoxide, potassium carbonate.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Esters and amides: Formed through reactions with alcohols and amines, respectively.

Oxidized derivatives: Formed through oxidation reactions, leading to compounds with higher oxidation states.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects

Physicochemical Properties

- Acidity : The trifluoroethoxy group at the 4- or 6-position increases the carboxylic acid's acidity compared to unsubstituted pyridine-3-carboxylic acid. Electron-withdrawing substituents lower the pKa, enhancing reactivity in salt formation or catalysis .

- Stability : Trifluoroethoxy and trifluoromethyl groups confer resistance to oxidative and enzymatic degradation, as seen in fluorinated pharmaceuticals like proton pump inhibitors .

Biological Activity

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3. It is part of the pyridine carboxylic acid family and exhibits significant biological activity due to its unique trifluoroethoxy group, which enhances its lipophilicity and ability to interact with various biomolecules. This article explores the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 221.13 g/mol

- Structure : The presence of a trifluoroethoxy group attached to the pyridine ring contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate cellular membranes, facilitating interactions with hydrophobic regions of proteins and enzymes.

- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity by interacting with active sites or allosteric sites on proteins, potentially influencing metabolic pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through modulation of inflammatory pathways, although specific mechanisms remain under investigation.

- Potential in Drug Development : Due to its structural characteristics, this compound is being explored for potential use in drug development targeting metabolic disorders and other diseases influenced by enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

Q & A

Q. What are the standard synthetic routes for 4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic aromatic substitution. A common approach starts with halogenated pyridine derivatives (e.g., 3-bromo- or 3-chloropyridine). The trifluoroethoxy group is introduced using potassium trifluoroethoxide under anhydrous conditions, followed by carboxylation at the 3-position via carbonylation or oxidation of a methyl group. Hydrolysis and purification steps (e.g., recrystallization or column chromatography) yield the final product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm the trifluoroethoxy group (¹⁹F NMR: δ -70 to -75 ppm) and pyridine ring protons (¹H NMR: aromatic protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Detects the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₆F₃NO₃; theoretical [M+H]⁺ = 234.0284).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Emergency Contacts : For exposures, contact chemical emergency services (e.g., North America: 1-800-424-9300) .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids requires:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1.

- Solvent Optimization : Use DMF or THF under inert atmospheres (N₂/Ar).

- Temperature Control : Reactions at 80–100°C for 12–24 hours improve conversion.

Monitor progress via TLC or HPLC to minimize side products like dehalogenated byproducts .

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoroethoxy group on reactivity?

The trifluoroethoxy group’s -I effect destabilizes the pyridine ring, increasing electrophilicity at the 2- and 4-positions. This enhances susceptibility to nucleophilic attack and stabilizes transition states in substitution reactions. Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. How do structural analogs of this compound interact with biological targets like enzymes or receptors?

Analog studies (e.g., 4-trifluoromethylpyridine derivatives) show inhibition of kinase enzymes (e.g., EGFR) via competitive binding at ATP pockets. To validate interactions:

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

- Purity of Starting Materials : Use HPLC to verify halogenated pyridine precursors (>98% purity).

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) improve trifluoroethoxy substitution efficiency.

- Side Reactions : Monitor for decarboxylation via LC-MS and adjust pH during hydrolysis (pH 4–6 recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.